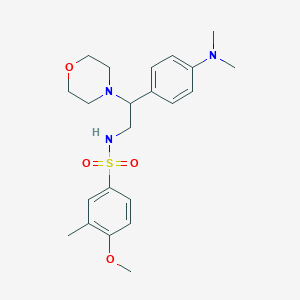

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)28-4)30(26,27)23-16-21(25-11-13-29-14-12-25)18-5-7-19(8-6-18)24(2)3/h5-10,15,21,23H,11-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDMPXZKEXZMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine in the presence of a reducing agent such as sodium dithionite to form 4-(dimethylamino)aniline.

Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinoethyl derivative.

Sulfonamide Formation: The final step involves the reaction of the morpholinoethyl derivative with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antitumor Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its antitumor properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway .

Case Study: Inhibition of Cancer Cell Growth

A study conducted on a series of sulfonamide derivatives demonstrated that specific modifications in their structure could enhance their cytotoxic effects against human cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The compound's structural components may contribute to its effectiveness against bacterial infections by inhibiting folate synthesis, a crucial pathway for bacterial growth.

Case Study: Efficacy Against Resistant Strains

Recent research highlighted the efficacy of sulfonamide derivatives against multidrug-resistant strains of bacteria. In vitro studies showed that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .

Central Nervous System Effects

The dimethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.

Case Study: Neuropharmacological Investigations

In animal models, related compounds have shown promise in reducing anxiety-like behaviors and enhancing mood through modulation of serotonin receptors. This indicates that this compound may also possess CNS-active properties worth exploring further .

Drug Delivery Systems

Due to its favorable pharmacokinetic properties, this compound may be utilized in developing drug delivery systems, particularly targeted therapies for cancer treatment.

Case Study: Nanoparticle Formulations

Recent advancements have explored the encapsulation of sulfonamide derivatives within nanoparticles for targeted drug delivery to tumor sites. These formulations demonstrated enhanced bioavailability and reduced systemic toxicity compared to free drug administration .

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks both the methoxy and methyl groups on the benzene ring.

Uniqueness

The presence of both the methoxy and methyl groups on the benzene ring in N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article provides a comprehensive overview of the compound's biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Dimethylamino group : Enhances solubility and biological activity.

- Morpholino group : Known for its role in enhancing cellular uptake.

- Methoxy and methyl substitutions : These groups can influence the compound's electronic properties and interaction with biological targets.

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of Tumor Growth : Studies have shown that sulfonamide derivatives can inhibit various cancer cell lines by interfering with key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) pathway, leading to reduced cell proliferation and increased apoptosis .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against human breast cancer cell lines with IC50 values in the low micromolar range. This suggests a potent antitumor effect, comparable to established chemotherapeutic agents .

- Mechanistic Insights : Western blot analyses revealed that treatment with the compound led to a dose-dependent inhibition of phosphorylation of key proteins involved in cell survival pathways (e.g., AKT and ERK1/2), indicating its potential as an effective anticancer agent .

In Vivo Studies

In vivo studies using animal models have shown promising results:

- Tumor Growth Inhibition : Administration of the compound in mouse models resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Data Summary

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment with this compound as part of a combination therapy regimen, emphasizing its potential for use in clinical settings .

- Case Study 2 : An exploratory study involving patients with rheumatoid arthritis indicated that the compound reduced inflammatory markers significantly over a 12-week treatment period, suggesting its utility beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.